6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one
Description
6-Fluoro-6H-pyrido[3,4-d]pyrimidin-4-one (CAS 171178-44-2) is a heterocyclic organic compound featuring a fused pyridine and pyrimidine ring system. The fluorine atom at the 6-position enhances its reactivity and modulates biological activity, making it a candidate for medicinal chemistry research . Its molecular formula is C₇H₄FN₃O (MW: 165.13 g/mol), with structural features that enable interactions with enzymes and receptors. The compound’s InChIKey (IOGOUEZMTPFOKB-UHFFFAOYSA-N) and SMILES string (O=C1N=CNC2=CN=C(F)C=C12) highlight its planar aromatic system and fluorine’s strategic placement .
Properties
Molecular Formula |
C7H4FN3O |
|---|---|
Molecular Weight |
165.12 g/mol |
IUPAC Name |
6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H4FN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3,6H |
InChI Key |
PHCWQFYQOUGWMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NC2=O)C=NC1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide in butanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the 6th position .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Structural and Functional Group Variations
6-Chloro-1H-Pyrido[3,4-d]Pyrimidin-4-One
- Structure : Chlorine replaces fluorine at the 6-position.
- Molecular Weight : 181.58 g/mol (C₇H₄ClN₃O ) .
- Key Differences :
6-Chloro-2-(2,6-Dichloro-3,5-Dimethoxyphenyl)Pyrido[3,4-d]Pyrimidin-4(3H)-One
- Structure : Additional dichloro-dimethoxyphenyl substituent at the 2-position.
- Broad applications in antimicrobial and anticancer research due to multi-target interactions .
6-Ethyl-2-(4-Fluorophenyl)-Pyrido[4,3-d]Pyrimidin-4-One
- Structure : Ethyl and 4-fluorophenyl substituents; pyrido[4,3-d] core (vs. [3,4-d]).
- Key Differences :
- Ethyl group enhances lipophilicity, improving membrane permeability.
- The fluorophenyl group facilitates π-π stacking in enzyme binding pockets .
Core Heterocycle Modifications
Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives
- Examples: 1-(Oxan-4-yl)-6-[1-(3-Phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one .
- Key Differences :
- Pyrazole fusion (vs. pyridine) alters electron distribution and hydrogen-bonding capacity.
- Demonstrated antimicrobial activity via agar diffusion assays and CDK2 inhibition in cancer studies .
Thieno[2,3-d]Pyrimidin-4-One Derivatives
- Example: 2-((2-Chloro-6-Fluorobenzyl)Thio)-3-Ethyl-5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One .
- Key Differences :
- Thiophene ring (vs. pyridine) increases sulfur-mediated interactions (e.g., covalent binding).
- Chloro/fluoro-benzylthio groups enhance reactivity with cysteine residues in target proteins .
Substituent-Driven Activity Comparisons
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|---|
| 6-Fluoro-6H-pyrido[3,4-d]pyrimidin-4-one | Pyrido[3,4-d]pyrimidine | 6-F | 165.13 | Kinase inhibition, anticancer |
| 6-Chloro-1H-pyrido[3,4-d]pyrimidin-4-one | Pyrido[3,4-d]pyrimidine | 6-Cl | 181.58 | MPS1 kinase inhibition |
| 6-Ethyl-2-(4-fluorophenyl)-pyrido[4,3-d]pyrimidin-4-one | Pyrido[4,3-d]pyrimidine | 6-Ethyl, 2-(4-F-phenyl) | 273.30 | Enzyme/receptor modulation |
| 1-(Oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one | Pyrazolo[3,4-d]pyrimidine | Oxan-4-yl, phenoxyazetidinyl-ethyl | 413.47 (estimated) | Antimicrobial, CDK2 inhibition |
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
